Cas no 92-07-9 (3,5-Diphenylpyridine)

3,5-Diphenylpyridine structure
3,5-Diphenylpyridine structure
3,5-Diphenylpyridine
92-07-9
C17H13N
231.291824102402
MFCD04114211
807903
66692

3,5-Diphenylpyridine Properties

Names and Identifiers

    • 3,5-Diphenylpyridine
    • Pyridine, 3,5-diphenyl-
    • 3,5-Diphenyl-pyridin
    • 3,5-Diphenyl-pyridine
    • 3,5-Phenylpyridin
    • EINECS 202-123-7
    • Pyridine,3,5-diphenyl
    • 3,5-Diphenylpyridine (ACI)
    • Pyridine,3,5-diphenyl-
    • CHEMBL69058
    • CS-0156449
    • VCJOMHSIIOWCPQ-UHFFFAOYSA-N
    • 92-07-9
    • Z3235032463
    • AS-75977
    • D95063
    • AKOS016009495
    • FT-0727013
    • MFCD04114211
    • DTXSID30238814
    • SCHEMBL722248
    • 3,5-DIPHENYL PYRIDINE
    • DB-081318
    • NS00039431
    • +Expand
    • MFCD04114211
    • VCJOMHSIIOWCPQ-UHFFFAOYSA-N
    • 1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H
    • N1C=C(C2C=CC=CC=2)C=C(C=1)C1C=CC=CC=1

Computed Properties

  • 231.10500
  • 0
  • 1
  • 2
  • 231.105
  • 18
  • 214
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.1
  • 12.9A^2

Experimental Properties

  • 4.41560
  • 12.89000
  • 1.605
  • 395.6°C at 760 mmHg
  • 175.3°C
  • 1.084

3,5-Diphenylpyridine Security Information

3,5-Diphenylpyridine Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,5-Diphenylpyridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H0K6-100mg
3,5-DIPHENYLPYRIDINE
92-07-9 95%
100mg
$8.00 2024-04-20
A2B Chem LLC
AH93078-100mg
3,5-DIPHENYLPYRIDINE
92-07-9 95%
100mg
$8.00 2024-07-18
Aaron
AR00H0SI-100mg
3,5-DIPHENYLPYRIDINE
92-07-9 98%
100mg
$5.00 2024-07-18
abcr
AB595179-250mg
3,5-Diphenylpyridine; .
92-07-9
250mg
€95.30 2024-07-19
Alichem
A029190446-1g
3,5-Diphenylpyridine
92-07-9 95%
1g
$400.00 2023-08-31
Chemenu
CM172362-5g
3,5-diphenylpyridine
92-07-9 95%
5g
$777 2021-08-05
Crysdot LLC
CD11014066-5g
3,5-Diphenylpyridine
92-07-9 95+%
5g
$823
eNovation Chemicals LLC
Y0979998-5g
3,5-diphenylpyridine
92-07-9 95%
5g
$1000 2022-10-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X38985-250mg
3,5-Diphenylpyridine
92-07-9 95%
250mg
¥69.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HU058-50mg
3,5-Diphenylpyridine
92-07-9 95+%
50mg
182.0CNY

3,5-Diphenylpyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylpho… Solvents: Ethanol ,  Water ;  4 h, 90 °C
Reference
Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates in EtOH/H2O or H2O
Li, Yabo; Wang, Jingran; Wang, Zhiwei; Huang, Mengmeng; Yan, Beiqi; et al, RSC Advances, 2014, 4(68), 36262-36266

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 100 °C
1.2 Reagents: Polyaniline Catalysts: Palladium ;  6 h, 100 °C
Reference
Palladium nanoparticles supported on polyaniline nanofibers as a semi-heterogeneous catalyst in water
Gallon, Benjamin J.; Kojima, Robert W.; Kaner, Richard B.; Diaconescu, Paula L., Angewandte Chemie, 2007, 46(38), 7251-7254

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C
Reference
Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides
Mehedi, Shafaat Al Md; George, Dare E. ; Tepe, Jetze J., Journal of Organic Chemistry, 2022, 87(24), 16820-16828

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Cupric chloride Solvents: Dimethylformamide ;  24 h, 110 °C
1.2 Solvents: Water ;  110 °C
Reference
Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki-Miyaura Cross-Coupling of Aryl/Indolyl Boronates
Ranjani, Ganapathy; Nagarajan, Rajagopal, Organic Letters, 2017, 19(15), 3974-3977

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Water ,  Ceric ammonium nitrate Catalysts: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Solvents: Dimethylformamide ;  12 h, 80 °C
Reference
Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors
Li, Ziyuan; Huang, Xiaoqiang; Chen, Feng; Zhang, Chun; Wang, Xiaoyang; et al, Organic Letters, 2015, 17(3), 584-587

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ;  1 h, 60 °C; cooled
1.2 Reagents: Water ;  cooled
Reference
Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines
Park, Cho-Hee; Kwon, Yong-Ju; Oh, In-Young; Kim, Won-Suk, Advanced Synthesis & Catalysis, 2017, 359(1), 107-119

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Iron Solvents: Acetic acid ;  30 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from β-Nitrostyrenes
Sathish, Manda; Chetna, Jadala; Hari Krishna, Namballa; Shankaraiah, Nagula; Alarifi, Abdullah; et al, Journal of Organic Chemistry, 2016, 81(5), 2159-2165

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1-Hexanamine, N,N′-methanetetraylbis-, homopolymer (composite with palladium) Solvents: 1,4-Dioxane ;  19 h, reflux
Reference
Synthesis and catalytic activity of a poly(N,N-dialkylcarbodiimide)/palladium nanoparticle composite: a case in the Suzuki coupling reaction using microwave and conventional heating
Liu, Yubiao; Khemtong, Chalermchai; Hu, Jun, Chemical Communications (Cambridge, 2004, (4), 398-399

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ;  20 h, 130 °C
Reference
Reaction of aryl di-, tri-, or tetrabromides with arylboronic acids or alkenes in the presence of a palladium-tetraphosphine catalyst
Berthiol, Florian; Kondolff, Isabelle; Doucet, Henri; Santelli, Maurice, Journal of Organometallic Chemistry, 2004, 689(17), 2786-2798

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  2 h, 65 °C
Reference
Fabrication and Application of Graphene Supported Diimine-Palladium Complex Catalyst for Organic Synthesis
Sun, Yunlong; Li, Tian, ChemistrySelect, 2020, 5(4), 1431-1438

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Iron chloride (FeCl3) Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  16 h, 120 °C
Reference
Pd-Catalyzed Decarboxylation and Dual C(sp3)-H Functionalization Protocols for the Synthesis of 2,4-Diarylpyridines
Gujjarappa, Raghuram ; Vodnala, Nagaraju; Kumar, Mohan; Malakar, Chandi C., Journal of Organic Chemistry, 2019, 84(9), 5005-5020

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  rt; 12 h, 80 °C
Reference
Olefin Cyclopropanation by Radical Carbene Transfer Reactions Promoted by Cobalt(II)/Porphyrinates: Active-Metal-Template Synthesis of [2]Rotaxanes
Alcantara, Arthur F. P.; Fontana, Liniquer A.; Rigolin, Vitor H.; Andrade, Yuri F. S.; Ribeiro, Marcos A. ; et al, Angewandte Chemie, 2018, 57(29), 8979-8983

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Acetonitrile ;  3.5 h, rt
Reference
Palladium nanoparticles catalyzed Suzuki cross-coupling reactions in ambient conditions
Mandali, Pavan Kumar; Chand, Dillip Kumar, Catalysis Communications, 2013, 31, 16-20

Synthetic Circuit 14

Reaction Conditions
Reference
Alkaline cleavage of (1-phenylsulfonyl-2-pyrazolin-5-yl)methyl ketones and related compounds
Lempert-Sreter, M.; Lempert, K., Tetrahedron, 1975, 31(15), 1677-82

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ;  12 h, 130 °C
Reference
Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes
Tian, Wan-Fa; He, Ke-Han; Li, Na; Fen; Liu; et al, ChemistrySelect, 2020, 5(15), 4496-4499

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Ammonium acetate ,  Oxygen Solvents: 1,4-Dioxane ;  5 h, 90 °C
Reference
Metal-free synthesis of substituted pyridines from aldehydes and NH4OAC under air
Yan, Rulong; Zhou, Xiaoqiang; Li, Ming; Li, Xiaoni; Kang, Xing; et al, RSC Advances, 2014, 4(92), 50369-50372

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonium iodide Solvents: Dimethylformamide ;  6 h, 130 °C
Reference
Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives
Li, Jian; Li, Jiaming; He, Runfa; Liu, Jiasheng; Liu, Yang; et al, Organic Letters, 2022, 24(8), 1620-1625

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium, bis(6-methyl-α,α-diphenyl-2-pyridineethanolato-κN1,κO2)-, compd. with… Solvents: Ethanol ;  7 h, 50 °C
Reference
The catalytic activity of a novel recyclable alkoxypalladium complex in Suzuki reaction
Li, Yabo; Mi, Xia; Huang, Mengmeng; Cai, Ranran; Wu, Yangjie, Tetrahedron, 2012, 68(40), 8502-8508

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfolane ,  Cesium carbonate ;  24 h, 135 °C
Reference
Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source
Mehmood, Hina; Iqbal, Muhammad Asif; Ashiq, Muhammad Naeem; Hua, Ruimao, Molecules, 2021, 26(21),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  6 h, 115 °C
Reference
Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino Acids
Xiang, Jia-Chen; Wang, Miao; Cheng, Yan; Wu, An-Xin, Organic Letters, 2016, 18(1), 24-27

3,5-Diphenylpyridine Raw materials

3,5-Diphenylpyridine Preparation Products

3,5-Diphenylpyridine Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:92-07-9)
ZHAO JING LI
17558870519
sales02@chemsoon.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:92-07-9)
TANG SI LEI
15026964105
2881489226@qq.com

3,5-Diphenylpyridine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-07-9)3,5-Diphenylpyridine
A945015
99%
5g
281.0